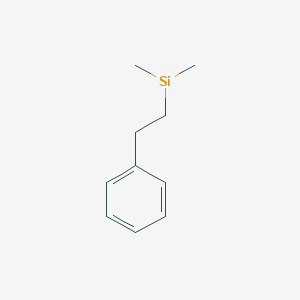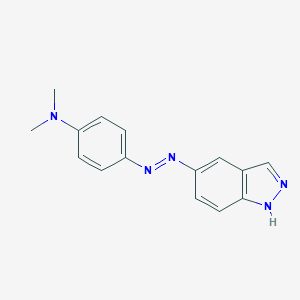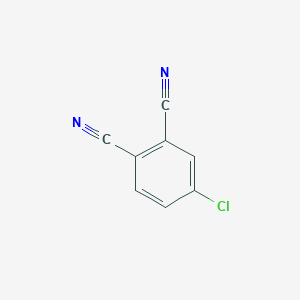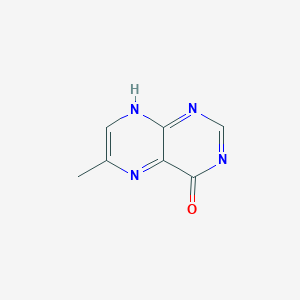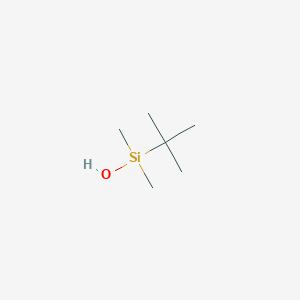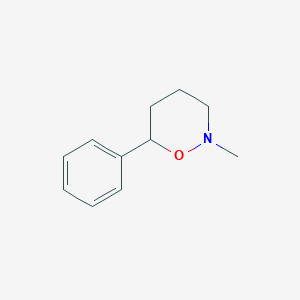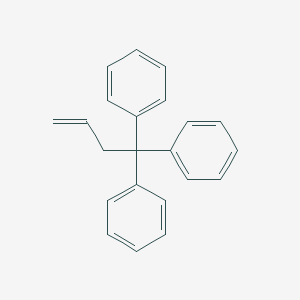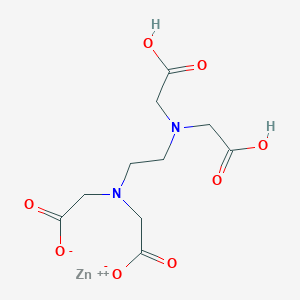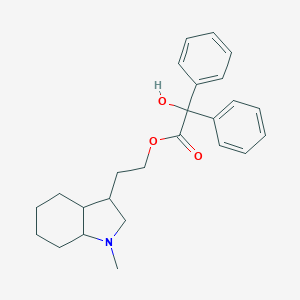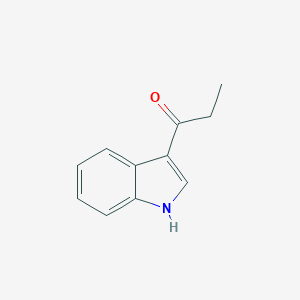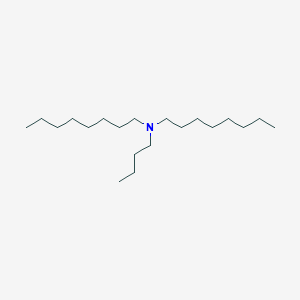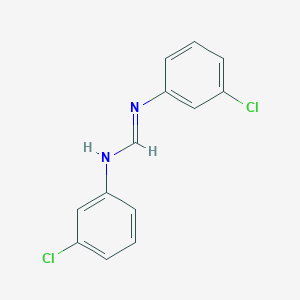
N,N'-bis(3-chlorophenyl)methanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(3-chlorophenyl)methanimidamide, commonly known as Melamine, is a nitrogen-based compound that has been widely used in various fields such as agriculture, plastics, and textiles. It is a colorless, crystalline solid that has unique properties that make it useful in different applications.
Aplicaciones Científicas De Investigación
Melamine has been extensively studied for its various applications in scientific research. It is commonly used as a nitrogen source in plant nutrition studies, as it has a slow-release property that makes it an effective fertilizer. Melamine has also been used as a cross-linking agent in the synthesis of resins and plastics. Additionally, it has been used as a flame retardant in textiles and plastics.
Mecanismo De Acción
Melamine exhibits its properties through its unique chemical structure, which contains multiple nitrogen atoms that can form hydrogen bonds with other molecules. This property makes it useful in various applications, such as in the synthesis of resins and plastics, where it can form strong bonds with other molecules. Melamine also has a high melting point, which makes it useful in high-temperature applications.
Efectos Bioquímicos Y Fisiológicos
Melamine has been shown to have various biochemical and physiological effects. Studies have shown that it can cause kidney damage in animals and humans when consumed in high doses. Melamine has also been shown to have an effect on the immune system, with studies showing that it can affect the production of cytokines and other immune system molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Melamine has several advantages for lab experiments, including its slow-release properties, which make it an effective fertilizer. Its high melting point also makes it useful in high-temperature applications. However, Melamine has limitations, such as its toxicity at high doses, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on Melamine. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of Melamine's effects on the immune system and its potential use in immunotherapy. Additionally, the use of Melamine as a flame retardant in textiles and plastics is an area of ongoing research.
Conclusion:
Melamine is a nitrogen-based compound that has unique properties that make it useful in various applications. It has been extensively studied for its scientific research applications, including as a slow-release fertilizer and a cross-linking agent in the synthesis of resins and plastics. Melamine has several advantages for lab experiments, including its slow-release properties and high melting point, but also has limitations due to its toxicity at high doses. Ongoing research on Melamine includes the development of new synthesis methods and the study of its effects on the immune system.
Métodos De Síntesis
Melamine is synthesized by the reaction of urea with formaldehyde under high pressure and temperature. The process involves the formation of intermediate compounds such as methylene urea, dimethylol urea, and methylol melamine, which eventually react to form Melamine. The reaction conditions and the presence of catalysts play a crucial role in the synthesis of Melamine, and various methods have been developed to optimize the process.
Propiedades
Número CAS |
16596-00-2 |
|---|---|
Nombre del producto |
N,N'-bis(3-chlorophenyl)methanimidamide |
Fórmula molecular |
C13H10Cl2N2 |
Peso molecular |
265.13 g/mol |
Nombre IUPAC |
N,N'-bis(3-chlorophenyl)methanimidamide |
InChI |
InChI=1S/C13H10Cl2N2/c14-10-3-1-5-12(7-10)16-9-17-13-6-2-4-11(15)8-13/h1-9H,(H,16,17) |
Clave InChI |
ANZFKYAQFSGBES-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC=NC2=CC(=CC=C2)Cl |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC=NC2=CC(=CC=C2)Cl |
Otros números CAS |
16596-00-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



